N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide
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Overview
Description
“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide” is a complex organic compound. While there is limited information available on this specific compound, it is related to other compounds with similar structures. For example, “N-[2-(3,4-dimethoxyphenyl)ethyl]-” is a common structure in various compounds, such as Acetamide , which has a molecular weight of 223.2683 . It’s also related to "N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea", a synthetic compound with antioxidant properties that can scavenge reactive oxygen species (ROS) in vitro and in vivo.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of “N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide” involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask .Molecular Structure Analysis
The molecular structure of similar compounds like “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” includes a molecular weight of 223.2683 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can provide some insight. For example, “2-(3,4-Dimethoxyphenyl)-N-methylethylamine” has a molecular weight of 195.26, is a liquid at 20 degrees Celsius, and should be stored under inert gas .Scientific Research Applications
Synthesis of N-substituted Benzothiazepinone Derivatives
The synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides involves converting ethyl 3,4-dimethoxyphenylpropional into 2-carboethoxyethyl-3,4-dimethoxybenzenesulfochloride, which is then converted to sulfonamides. This process underlines the chemical versatility and reactivity of compounds related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, showcasing its potential in creating pharmacologically relevant structures (Catsoulacos & Camoutsis, 1976).
Structural Characterization and Computational Study
A new compound was synthesized, demonstrating the structural complexity and potential interactions in molecules related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide. Through spectroscopic tools and computational studies, insights into the molecular structure, electronic properties, and interactions were gained, highlighting the compound's significance in scientific research (Murthy et al., 2018).
Medicinal Chemistry and Pharmacology
Antiviral and Antifungal Activities
Research on N-substituted benzenesulfonamides bearing the oxadiazole moiety revealed their potential in antiviral and antifungal applications. This indicates the therapeutic potential of compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, demonstrating its relevance in developing new pharmacological agents (Zareef et al., 2007).
Spectroelectrochemical Properties in Material Science
The synthesis of novel metallophthalocyanines using compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide revealed unique electrochemical and spectroelectrochemical properties. These findings suggest applications in materials science, particularly in designing novel electronic and photonic materials (Kantekin et al., 2015).
Cancer Therapeutic Potential
The discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as a novel small molecule HIF-1 pathway inhibitor showcases the potential of related compounds in cancer therapy. This highlights the importance of structural exploration for optimizing pharmacological properties (Mun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-5-26-17-8-6-13(2)10-19(17)27(22,23)20-12-15(21)14-7-9-16(24-3)18(11-14)25-4/h6-11,15,20-21H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDOUEDSYXACDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide |
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